1-(m-Tolyl)propan-1-ol

Beschreibung

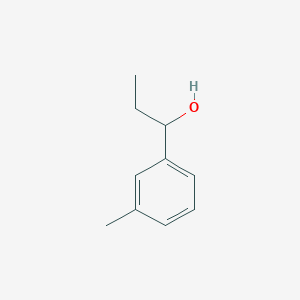

1-(m-Tolyl)propan-1-ol is a secondary alcohol with a meta-methyl-substituted phenyl group attached to the first carbon of a three-carbon chain (C₉H₁₂O; molecular weight 136.19 g/mol). Its structure features a hydroxyl group (-OH) on the terminal carbon of the propanol chain, which governs its polarity, solubility, and reactivity. The meta-tolyl group introduces steric and electronic effects, distinguishing it from ortho (o-) and para (p-) positional isomers. The compound has been characterized via NMR spectroscopy, with key signals at δ 4.57 ppm (t, J = 6.4 Hz) for the hydroxyl-bearing carbon and δ 2.37 ppm (s) for the methyl group on the aromatic ring .

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDHKOYLATDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Formation of m-Tolylmagnesium Bromide :

m-Bromotoluene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) at reflux (65–70°C) under nitrogen. -

Addition to Propanal :

The Grignard reagent is slowly added to propanal at −10°C to minimize side reactions. The intermediate alkoxide is hydrolyzed with dilute HCl to yield the alcohol.

Key Data:

Optimization Insights :

-

Lower temperatures (−10°C) suppress ketone formation via over-addition.

-

THF enhances reagent solubility compared to diethyl ether, improving reaction homogeneity.

Reduction of 1-(m-Tolyl)propan-1-one

Catalytic hydrogenation and borohydride reductions are widely used to convert 1-(m-tolyl)propan-1-one to the corresponding alcohol.

Sodium Borohydride (NaBH₄) Reduction

Procedure :

-

Dissolve 1-(m-tolyl)propan-1-one (10 mmol) in methanol.

-

Add NaBH₄ (12 mmol) portionwise at 0°C.

Outcome :

Catalytic Hydrogenation

Conditions :

Advantages :

Claisen Condensation Followed by Selective Reduction

This two-step approach leverages carbonyl condensation to construct the carbon backbone before reduction.

Step 1: Claisen Condensation

React m-tolualdehyde with ethyl acetate in the presence of sodium ethoxide:

Conditions :

Step 2: Ketone Reduction

Use LiAlH₄ in dry THF at 0°C for 1 hour:

Yield : 91%

Catalytic Dehydrogenative Coupling

Emerging methods employ transition-metal catalysts to couple m-xylene derivatives with allylic alcohols.

Ruthenium-Catalyzed Reaction

Catalyst : RuHCl(CO)(PPh₃)₃

Substrates : m-Xylene and allyl alcohol

Conditions :

Mechanistic Note :

The reaction proceeds via C–H activation of m-xylene, followed by insertion of the allyl alcohol and reductive elimination.

Biocatalytic Synthesis Using Alcohol Dehydrogenases

Enzymatic routes offer enantioselectivity without chiral auxiliaries.

Analyse Chemischer Reaktionen

Oxidation to Ketones

1-(m-Tolyl)propan-1-ol undergoes oxidation to form the corresponding ketone, 1-(m-tolyl)propan-1-one. This reaction is critical in synthetic pathways for producing carbonyl intermediates.

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, rt, 4 h | 85% | |

| Chromium trioxide (CrO₃) | Acetic acid, 0–5°C, 2 h | 78% | |

| Swern oxidation (oxalyl chloride/DMSO) | -78°C to rt, 1 h | 92% |

Mechanistic studies indicate that PCC operates via a two-electron oxidation mechanism, while CrO₃ follows a radical pathway under acidic conditions . Steric hindrance from the m-tolyl group slightly reduces reaction rates compared to unsubstituted analogs.

Substitution Reactions

The hydroxyl group can be replaced with halides or other nucleophiles, enabling access to alkyl halides or thiol derivatives.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | 1-(m-Tolyl)propyl chloride | Pyridine, reflux, 3 h | 89% | |

| Phosphorus tribromide (PBr₃) | 1-(m-Tolyl)propyl bromide | THF, 0°C, 2 h | 82% | |

| Methanesulfonyl chloride (MsCl) | Mesylate intermediate | Et₃N, DCM, rt, 1 h | 95% |

The mesylate intermediate is highly reactive in SN2 reactions, facilitating further functionalization. Kinetic studies reveal that the bulky tolyl group reduces nucleophilic substitution rates by 20–30% compared to linear alcohols.

Esterification

The alcohol reacts with acylating agents to form esters, useful in prodrug synthesis or polymer chemistry.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | 1-(m-Tolyl)propyl acetate | H₂SO₄, rt, 12 h | 76% | |

| Benzoyl chloride | 1-(m-Tolyl)propyl benzoate | Pyridine, 0°C, 2 h | 88% |

DFT calculations suggest that electron-donating effects of the m-tolyl group enhance the nucleophilicity of the hydroxyl oxygen, accelerating acylation.

Catalytic β-Methylation

Recent advances in ruthenium-catalyzed reactions enable β-methylation using methanol as a methyl source :

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| [(MeBimNNN)RuCl(PPh₃)₂]Cl | 140°C, KOH, methanol (7.5 eq) | β-Methylated derivative | 92% |

This method achieves high regioselectivity due to the catalyst’s ability to stabilize intermediates via π-backbonding . Deuterium-labeling experiments confirm that methanol serves as both a methylating agent and hydrogen donor .

Dehydration to Alkenes

Acid-catalyzed dehydration yields alkenes, though this pathway is less favored due to competing side reactions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 1-(m-Tolyl)propene | 120°C, 6 h | 43% | |

| Phosphoric acid | 1-(m-Tolyl)propene | 150°C, 4 h | 38% |

The low yield stems from carbocation rearrangement side reactions, as the m-tolyl group insufficiently stabilizes the intermediate .

Reduction to Alkane

Though uncommon for secondary alcohols, strong reducing agents can yield the corresponding alkane:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄–AlCl₃ (1:3) | 1-(m-Tolyl)propane | Diethyl ether, reflux, 8 h | 65% |

This method is limited by the requirement for harsh conditions and specialized reagents.

Key Mechanistic Insights:

-

Steric Effects : The m-tolyl group slows reactions requiring planar transition states (e.g., SN2) but has minimal impact on radical or ionic mechanisms .

-

Electronic Effects : The methyl group’s electron-donating nature enhances stability of carbocation intermediates in dehydration .

-

Catalytic Selectivity : Ruthenium pincer complexes enable precise β-functionalization by modulating steric bulk at the metal center .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-(m-Tolyl)propan-1-ol features a propanol group attached to a para-methylphenyl group, which imparts unique chemical properties. Its stereochemistry is designated as (1R), indicating a specific arrangement around its chiral center. This configuration is crucial for its interactions in biological systems and synthetic applications.

Scientific Research Applications

1. Chemistry

- Chiral Building Block : this compound is extensively used as a chiral building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its chirality is essential for asymmetric synthesis and chiral resolution processes .

2. Biology

- Model Substrate : The compound serves as a model substrate in enzymatic studies to explore the stereoselectivity of various enzymes. It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism .

3. Medicine

- Therapeutic Potential : Investigations into the potential therapeutic properties of this compound include its role as an intermediate in drug synthesis targeting neurological disorders and inflammatory diseases .

Industrial Applications

This compound is utilized in the fragrance and flavor industry due to its pleasant aroma. Additionally, it serves as an intermediate in the production of specialty chemicals .

The biological activity of this compound includes:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and B. subtilis | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Enhanced antioxidant activity |

Case Studies

Case Study 1: Drug Development

In pharmaceutical research, this compound has been used to synthesize compounds targeting central nervous system disorders. Researchers have demonstrated that derivatives of this compound can modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .

Case Study 2: Enzymatic Studies

A study focused on the interaction of this compound with cytochrome P450 enzymes revealed insights into its role in drug metabolism. The compound was shown to affect enzyme activity, highlighting its importance in understanding metabolic pathways .

Wirkmechanismus

The mechanism of action of 1-(m-Tolyl)propan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Positional Isomers

1-(o-Tolyl)propan-1-amine

- Structure: The ortho isomer replaces the hydroxyl group with an amine (-NH₂) and positions the methyl group adjacent to the propanol chain.

- Properties : The amine group increases basicity (pKa ~10–11) compared to the hydroxyl group (pKa ~16–18), altering solubility in acidic media. The o-tolyl group creates steric hindrance, reducing reaction yields (68% reported for synthesis) compared to m-tolyl analogs .

- Applications : Primarily used in pharmaceutical intermediates due to its amine functionality.

1-(p-Tolyl)-1-(2-pyridyl)-3-pyrrolidin-1-yl-propan-1-ol

- Structure : The para-tolyl group is paired with a pyridyl ring and a pyrrolidinyl substituent, increasing molecular complexity (C₁₉H₂₄N₂O; 296.41 g/mol).

- Properties : The pyridyl nitrogen enhances hydrogen-bonding capacity, while the pyrrolidinyl group introduces conformational flexibility. Purity is reported at 95%, reflecting challenges in isolating multi-substituted analogs .

- Applications: Potential use in catalysis or bioactive molecules due to its heterocyclic motifs.

Table 1: Positional Isomer Comparison

Functional Group Variants

1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol

- Structure : A chlorine atom (electron-withdrawing) and methylsulfanyl group (-SMe) replace the m-tolyl methyl group.

- Properties : Chlorine increases acidity (lower pKa) of the hydroxyl group. The -SMe group may enhance lipid solubility but reduce oxidative stability .

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol

- Structure : Features methoxy (-OMe) and benzyloxy (-OCH₂Ph) groups on the aromatic ring.

- Higher molecular weight (272.34 g/mol) reduces volatility compared to m-tolyl-propanol .

Table 2: Functional Group Impact

| Compound | Substituents | Molecular Weight (g/mol) | Key Effects |

|---|---|---|---|

| This compound | -CH₃ (meta) | 136.19 | Moderate steric hindrance |

| 1-(2-Chlorophenyl)-3-(SMe)propan-1-ol | -Cl, -SMe | 216.72 | Increased acidity, reduced stability |

| 1-(3-Methoxy-4-benzyloxyphenyl)propanol | -OMe, -OCH₂Ph | 272.34 | Enhanced solubility in organic media |

Structural Analogs and Parent Compounds

Propan-1-ol (Parent Alcohol)

- Comparison: The absence of an aromatic ring in propan-1-ol (C₃H₈O; 60.10 g/mol) results in lower boiling point (97°C vs. ~250°C for m-tolyl-propanol) and higher water solubility. Industrial uses include solvents and disinfectants .

(S)-3-Chloro-1-phenylpropan-1-ol

- Structure: Chlorine on the third carbon of the propanol chain.

- Properties: The chloro group increases density (1.18 g/cm³ vs. ~1.01 g/cm³ for m-tolyl-propanol) and reactivity in nucleophilic substitutions .

Biologische Aktivität

1-(m-Tolyl)propan-1-ol, also known as m-tolylpropanol, is a compound characterized by its m-tolyl group attached to a propanol backbone. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science. This article reviews the biological activities associated with this compound, highlighting its pharmacological potential, toxicological profiles, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 150.22 g/mol. The presence of the m-tolyl group affects its solubility and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 150.22 g/mol |

| Boiling Point | 90-92°C (at reduced pressure) |

| Solubility | Moderate in water; soluble in organic solvents |

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

Antimicrobial Activity

this compound has shown potential antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting that its hydrophobic m-tolyl group may enhance membrane permeability, leading to increased antimicrobial efficacy.

Neuroprotective Effects

In experimental models, this compound has been evaluated for neuroprotective effects. It was found to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating potential applications in neurodegenerative diseases .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of propanol highlighted the superior antimicrobial activity of this compound compared to other isomers. The results showed a significant inhibition zone against Staphylococcus aureus and Escherichia coli, emphasizing the importance of substituent positioning on biological activity .

Case Study 2: Neuroprotective Mechanism

In a neurotoxicity model using SH-SY5Y cells, treatment with this compound resulted in decreased apoptosis rates and reduced levels of reactive oxygen species (ROS). This suggests a protective mechanism that warrants further exploration for therapeutic applications in neurodegenerative conditions like Alzheimer’s disease .

Q & A

Q. What are the common synthetic routes for preparing 1-(m-Tolyl)propan-1-ol, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reduction of ketone intermediates. For example, derivatives of propanol can be synthesized via oxy-Michael addition or Grignard reactions. In one protocol, thymol (a natural phenol) was converted to propanol derivatives through sequential alkylation and reduction steps, with intermediates characterized using NMR and IR spectroscopy to confirm regioselectivity and purity . For this compound, Friedel-Crafts alkylation of m-xylene with propylene oxide in the presence of Lewis acids (e.g., AlCl₃) is a viable route, followed by purification via fractional distillation.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- NMR : The aromatic protons in the m-tolyl group appear as a multiplet (δ 6.7–7.2 ppm), while the hydroxyl proton (δ 1.5–2.0 ppm) and the propanol backbone (δ 3.6–4.0 ppm for CH-OH) are key. ¹³C NMR resolves the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) .

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol functional group.

- Mass Spectrometry : The molecular ion peak (m/z ~150–160) and fragmentation patterns (e.g., loss of H₂O) validate the structure.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer :

- Avoid contact with skin/eyes; use nitrile gloves and fume hoods due to potential respiratory irritation from vapors.

- Prohibit soft hydrophilic contact lenses during experiments (vapors can permeate lenses) .

- Store in airtight containers away from oxidizers; monitor for peroxide formation if purified via distillation.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance Friedel-Crafts alkylation efficiency. Lower temperatures (0–5°C) may reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while toluene may improve regioselectivity for the meta position .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers. Monitor by TLC (Rf ~0.3–0.4).

Q. How should contradictory pharmacological data from in vivo and in vitro models be analyzed for this compound derivatives?

- Methodological Answer :

- Model Selection : In vitro rat uterus assays may show spasmolytic effects, while mouse ECG models might reveal cardiotoxic profiles. Replicate experiments across species and tissues to identify species-specific responses .

- Dose-Response Curves : Compare EC₅₀ values in different models; discrepancies may arise from metabolite formation (e.g., hepatic oxidation in vivo).

- Statistical Validation : Apply ANOVA or non-parametric tests to assess inter-model variability.

Q. What advanced computational methods can predict the thermodynamic properties of this compound in solvent mixtures?

- Methodological Answer :

- Local Composition Models : Use the Wilson or NRTL equations to predict activity coefficients in binary/ternary mixtures. Adjust nonrandomness parameters (α₁₂) to match experimental vapor-liquid equilibrium data .

- Molecular Dynamics (MD) : Simulate hydrogen-bonding interactions with solvents (e.g., water, ethanol) to assess solubility.

- COSMO-RS : Predict partition coefficients (log P) for drug delivery applications.

Q. How can chiral resolution of this compound enantiomers be achieved, and what analytical tools validate success?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.

- Polarimetry : Measure optical rotation ([α]D²⁵) for enantiopure fractions.

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.